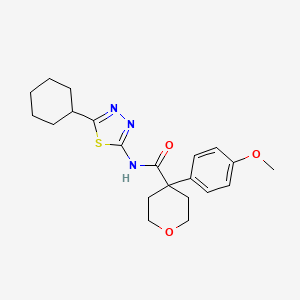![molecular formula C21H22N2O3 B11007009 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11007009.png)
7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a hydroxy group at the 7th position, a methyl group at the 4th position, and a phenylpiperazine moiety at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Hydroxy and Methyl Groups: The hydroxy group at the 7th position and the methyl group at the 4th position can be introduced through selective functionalization reactions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via a Mannich reaction, where the chromen-2-one core reacts with formaldehyde and phenylpiperazine under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The phenylpiperazine moiety can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be used.
Major Products
Oxidation: Formation of 7-oxo-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-dihydro-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against enzymes like acetylcholinesterase and α-glycosidase, making it a candidate for the development of drugs targeting neurological disorders and diabetes .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The phenylpiperazine moiety is known for its activity in the central nervous system, and compounds containing this moiety are being investigated for their potential as antipsychotic and antidepressant agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability. Its derivatives can also be used as additives in various formulations, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors in the brain, modulating neurotransmitter activity. This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-8-[(4-benzylpiperazin-1-yl)methyl]-2H-chromen-2-one: Similar structure but with a benzyl group instead of a phenyl group.
7-hydroxy-4-methyl-8-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of 7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct biological activities. The presence of the phenylpiperazine moiety enhances its interaction with neurotransmitter receptors, while the chromen-2-one core provides a stable scaffold for further functionalization.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C21H22N2O3/c1-15-13-20(25)26-21-17(15)7-8-19(24)18(21)14-22-9-11-23(12-10-22)16-5-3-2-4-6-16/h2-8,13,24H,9-12,14H2,1H3 |
InChI Key |
MFGYELAZDJJPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11006938.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11006941.png)
![methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11006942.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006947.png)


![N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11006958.png)
![ethyl 4-{[(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetyl]amino}piperidine-1-carboxylate](/img/structure/B11006966.png)
![methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate](/img/structure/B11006967.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11006983.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11006996.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide](/img/structure/B11007017.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11007026.png)
